molecular formula C18H24FN7O B4536282 4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

Cat. No.: B4536282
M. Wt: 373.4 g/mol
InChI Key: LWAVDHRQHUIAAW-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a versatile scaffold in medicinal chemistry, and is functionalized with fluorophenyl, piperazine, and morpholine groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with morpholine under controlled conditions to form a morpholino-triazine intermediate. This intermediate is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a base such as sodium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and coupling agents like palladium catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce more complex biaryl compounds .

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine involves its interaction with molecular targets such as equilibrative nucleoside transporters. By binding to these transporters, the compound inhibits their function, thereby affecting nucleotide synthesis and adenosine regulation. This inhibition can lead to various biological effects, including potential therapeutic benefits in diseases where these pathways are dysregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit equilibrative nucleoside transporters, particularly ENT2, sets it apart from other similar compounds .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN7O/c19-14-1-3-15(4-2-14)25-7-5-24(6-8-25)13-16-21-17(20)23-18(22-16)26-9-11-27-12-10-26/h1-4H,5-13H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVDHRQHUIAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

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